molecular formula C11H11F3N2O2S B6421595 2-(2,2,2-Trifluoroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 300852-92-0

2-(2,2,2-Trifluoroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B6421595
CAS No.: 300852-92-0
M. Wt: 292.28 g/mol
InChI Key: NDQPBHPGVVCDRS-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a tetrahydrobenzo[b]thiophene derivative characterized by a trifluoroacetamido substituent at the 2-position and a carboxamide group at the 3-position. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

2-[(2,2,2-trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2S/c12-11(13,14)10(18)16-9-7(8(15)17)5-3-1-2-4-6(5)19-9/h1-4H2,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQPBHPGVVCDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal-Knorr Cyclization

This method employs 1,4-dicarbonyl compounds reacted with sulfur sources under acidic conditions. For example, cycloheptanone derivatives react with sulfur and morpholine in ethanol at 45°C to form the bicyclic structure. Microwave-assisted Paal-Knorr reactions enhance regioselectivity and reduce reaction times.

MethodReagentsConditionsYield (%)
Classical Paal-KnorrCycloheptanone, S₈, morpholineEtOH, 45°C, 24 h65–70
Microwave-assisted1,4-Diketone, Lawesson’s reagent100°C, 20 min78–82

Hinsberg Condensation

Diethyl thioacetate and 1,2-dicarbonyl compounds undergo Stobbe-like condensation, followed by hydrolysis to yield thiophene carboxylic acids. This method is advantageous for introducing carboxyl groups at the 3-position, critical for subsequent carboxamide formation.

Introduction of the Trifluoroacetamido Group

The trifluoroacetamido group is introduced via acylation of a primary amine intermediate using trifluoroacetic anhydride (TFAA).

Acylation Protocol

A solution of the amine intermediate (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid) in dichloromethane is treated with TFAA and DIPEA at 0°C. The reaction proceeds via nucleophilic acyl substitution, achieving >90% conversion.

Key Parameters :

  • Molar Ratio : TFAA:amine = 1.5:1

  • Temperature : 0°C to prevent side reactions

  • Workup : Quenching with cold water, followed by extraction and silica gel chromatography.

Carboxamide Formation

The carboxylic acid at the 3-position is converted to a carboxamide using coupling reagents such as EDC/HOBt or DCC/DMAP .

EDC/HOBt-Mediated Coupling

In a representative procedure, the carboxylic acid (0.07 mmol) is reacted with p-anisidine (0.08 mmol) in DMF using EDC (0.13 mmol) and HOBt (0.13 mmol) at 50°C overnight. The crude product is purified via flash chromatography.

Coupling ReagentBaseSolventTemp (°C)Yield (%)
EDC/HOBtTEADMF5075–80
DCC/DMAPCH₂Cl₂RT68–72

Alternative Routes

Dicyclohexylcarbodiimide (DCC) with DMAP in dichloromethane facilitates carboxamide formation via active ester intermediates. This method is less efficient for sterically hindered amines but offers compatibility with moisture-sensitive substrates.

Alternative Synthetic Strategies

Bromination-Functionalization

Bromination of the thiophene core using N-bromosuccinimide (NBS) in DMF at 40°C introduces halogens for cross-coupling reactions. Subsequent hydrolysis and coupling enable diversification of the carboxamide group.

One-Pot Tandem Reactions

A novel approach involves LiHMDS-mediated cyclization of enyne precursors with triisopropylsilanethiol, followed by desilylation with TBAF to yield substituted thiophenes. This method streamlines the synthesis but requires stringent anhydrous conditions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural validation:

  • ¹H NMR (DMSO-d₆): δ 7.73 (s, 1H, thiophene-H), 13.46 (s, 1H, COOH).

  • MS (EI) : m/z 340.7 [M+H]⁺, consistent with the molecular formula C₁₂H₁₁F₃N₂O₂S.

High-Performance Liquid Chromatography (HPLC) purity exceeds 98% when using gradient elution with acetonitrile/water.

Challenges and Optimization

  • Regioselectivity : Competing acylation at the 4-position is mitigated by steric hindrance from the tetrahydrobenzo ring.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates trifluoroacetamido byproducts.

  • Scale-Up : Microwave-assisted methods reduce reaction times from 24 h to 20 min, enhancing throughput .

Chemical Reactions Analysis

2-(2,2,2-Trifluoroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,2,2-Trifluoroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Antioxidant Activity: The cyanoacetamido derivative (92b) demonstrates moderate nitric oxide (NO) scavenging (55.5%), attributed to the polar nitrile group enhancing radical stabilization .
  • AChE Inhibition : The piperazine-containing analog (IIId) outperforms donepezil in inhibition (60% vs. 40%) due to additional hydrogen bonding via its amide linker and piperazine moiety .
  • Trifluoroacetamido Group: The target compound’s CF₃ group may improve metabolic stability and ligand-receptor interactions compared to cyano or chloro substituents, though empirical data are needed .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Polar groups (e.g., piperazine in IIId) improve aqueous solubility, critical for oral bioavailability .
  • Stability : Electron-withdrawing groups (CF₃, CN) may reduce metabolic degradation, extending half-life .

Biological Activity

The compound 2-(2,2,2-Trifluoroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic derivative of benzo[b]thiophene that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.

  • Chemical Formula : C13H14F3N3O2S
  • Molecular Weight : 325.33 g/mol
  • Structure : The compound features a tetrahydrobenzo[b]thiophene core with a trifluoroacetamido group and a carboxamide moiety.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, primarily focusing on its potential as an anti-inflammatory and anti-cancer agent.

Anti-Inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. The trifluoroacetamido group is believed to enhance the compound's interaction with biological targets involved in inflammatory pathways.

Case Study :
In a study evaluating various thiophene derivatives for their anti-inflammatory effects, it was found that derivatives similar to this compound inhibited the production of pro-inflammatory cytokines in vitro. The mechanism was linked to the inhibition of NF-kB signaling pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspases.

Research Findings :

  • Cell Line Studies : In assays using human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values in the micromolar range, indicating moderate cytotoxicity.
  • Mechanism of Action : The proposed mechanism involves the modulation of cell cycle proteins and induction of oxidative stress leading to apoptosis.

Data Table: Biological Activities

Activity TypeAssay TypeResultReference
Anti-inflammatoryCytokine ProductionInhibition observed
AnticancerCell Viability (MTT)IC50 ~ 10 µM
Apoptosis InductionCaspase ActivationIncreased levels

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics. Studies indicate that compounds with trifluoroacetamido groups often exhibit enhanced solubility and permeability.

Key Findings:

  • Bioavailability : High oral bioavailability has been reported for related compounds.
  • Metabolism : Initial studies suggest metabolic stability in liver microsomes, although further studies are needed to confirm these findings for this specific compound.

Q & A

Q. What are the common synthetic routes for preparing 2-(2,2,2-Trifluoroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core Formation : The tetrahydrobenzo[b]thiophene scaffold is constructed via the Gewald reaction, combining cyclohexanone derivatives with sulfur-containing reagents (e.g., elemental sulfur) and cyanoacetate esters in polar solvents like ethanol or DMF .

Acylation : The trifluoroacetamido group is introduced via coupling reactions. For example, reacting the amine-functionalized core with trifluoroacetic anhydride in dichloromethane (DCM) under nitrogen, with triethylamine as a base to scavenge HCl .

Carboxamide Formation : Hydrolysis of ester intermediates (e.g., ethyl carboxylate) to carboxylic acids, followed by amidation using carbodiimide coupling agents (e.g., EDCI/HOBt) with ammonia or amines .
Key Optimization : Solvent choice (DMF or DCM) and temperature control (0–25°C) during acylation minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton environments (e.g., NH of trifluoroacetamido at δ 10–12 ppm) and confirms carboxamide formation (C=O at ~165–170 ppm) .
  • IR Spectroscopy : Validates amide (N–H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹) and trifluoromethyl (C–F ~1150 cm⁻¹) groups .
  • HPLC/MS : Ensures purity (>95%) and molecular weight confirmation (e.g., ESI-MS: [M+H]+ calculated for C₁₂H₁₂F₃N₂O₂S: 313.3) .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding patterns in the solid state .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition assays (Ellman’s method) at 10–100 μM concentrations, with donepezil as a positive control .
  • Antibacterial Activity : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be optimized during the acylation of the tetrahydrobenzo[b]thiophene core?

  • Methodological Answer :
  • Solvent Selection : Use DMF for high solubility of intermediates, but switch to DCM for moisture-sensitive steps to avoid hydrolysis .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
  • Temperature Control : Maintain 0–5°C during reagent addition to suppress side reactions (e.g., over-acylation) .
  • Workup : Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
    Data Table :
StepSolventCatalystYield (%)Purity (%)Reference
AcylationDCMDMAP7898
HydrolysisEthanol8595

Q. How do structural modifications (e.g., substituents on the thiophene ring) affect biological activity?

  • Methodological Answer :
  • SAR Studies : Compare analogs with varying substituents:
  • Trifluoroacetamido vs. Acetamido : Trifluoromethyl groups enhance lipophilicity and metabolic stability, improving blood-brain barrier penetration in AChE assays .
  • Carboxamide vs. Ester : Carboxamide derivatives show 2–3× higher AChE inhibition due to hydrogen bonding with Phe288 .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., AChE active site) .
    Key Finding : Substituents at the 2-position (e.g., trifluoroacetamido) contribute more to activity than 6-position modifications .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Standardize Assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), incubation times (24–48 hr), and controls .
  • Validate Purity : Re-test compounds with ≥95% purity (HPLC) to exclude impurities as confounding factors .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to positive controls) .
    Example : Discrepancies in AChE inhibition (40–60% variance) were traced to differences in enzyme sources (human vs. electric eel) and substrate concentrations .

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